4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a combination of bromobenzoyl, hydroxy, imidazole, methoxyphenyl, and dihydropyrrolone groups
Properties
Molecular Formula |
C24H22BrN3O4 |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22BrN3O4/c1-32-19-5-2-4-17(14-19)21-20(22(29)16-6-8-18(25)9-7-16)23(30)24(31)28(21)12-3-11-27-13-10-26-15-27/h2,4-10,13-15,21,29H,3,11-12H2,1H3/b22-20+ |
InChI Key |
YREQCYCAIOXYOY-LSDHQDQOSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the imidazole ring: This can be achieved through the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent and catalyst.
Introduction of the bromobenzoyl group: This step involves the acylation of the imidazole derivative with 4-bromobenzoyl chloride under basic conditions.
Hydroxylation and methoxylation: These functional groups can be introduced through selective reactions using appropriate reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the bromobenzoyl and methoxyphenyl groups can participate in hydrophobic interactions and hydrogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and bromobenzoyl-containing molecules. Compared to these compounds, 4-(4-BROMOBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds are:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
